molecular formula C16H18ClNO2 B8595325 2-{4-[(4-Chloroanilino)methyl]phenoxy}propan-1-ol CAS No. 58336-80-4

2-{4-[(4-Chloroanilino)methyl]phenoxy}propan-1-ol

Cat. No. B8595325
CAS RN: 58336-80-4
M. Wt: 291.77 g/mol
InChI Key: OZIFHJIJYTVNKY-UHFFFAOYSA-N
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Patent
US04214094

Procedure details

A solution of 2.0 g of ethyl 2-[4-(4-chloroanilinomethyl)phenoxy]propionate in 20 ml of ether is dropwise added to a suspension of 324 mg of lithium aluminum hydride in 20 ml of anhydrous ether over a period of 10 minutes under 10° C. The mixture is stirred for 20 minutes at room temperature and cooled under 10° C., and to the mixture is dropwise added 25 ml of 10% ammonium chloride aqueous solution. An insoluble material is filtered off and the ether layer is separated. The aqueous layer is extracted with ether and both of the ether layers are combined. The extract is washed with a saturated sodium chloride aqueous solution and dried, after which the solvent is distilled off. The residue is collected by filtration, washed with a mixture of n-hexane and diisopropyl ether and dried to give 1.42 g of 2-[4-(4-chloroanilinomethyl)phenoxy]propanol, mp 81° to 83° C.
Name
ethyl 2-[4-(4-chloroanilinomethyl)phenoxy]propionate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
324 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:23]=[CH:22][C:5]([NH:6][CH2:7][C:8]2[CH:21]=[CH:20][C:11]([O:12][CH:13]([CH3:19])[C:14](OCC)=[O:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[NH4+]>CCOCC>[Cl:1][C:2]1[CH:23]=[CH:22][C:5]([NH:6][CH2:7][C:8]2[CH:21]=[CH:20][C:11]([O:12][CH:13]([CH3:19])[CH2:14][OH:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
ethyl 2-[4-(4-chloroanilinomethyl)phenoxy]propionate
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C(NCC2=CC=C(OC(C(=O)OCC)C)C=C2)C=C1
Name
Quantity
324 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled under 10° C.
FILTRATION
Type
FILTRATION
Details
An insoluble material is filtered off
CUSTOM
Type
CUSTOM
Details
the ether layer is separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ether
WASH
Type
WASH
Details
The extract is washed with a saturated sodium chloride aqueous solution
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
after which the solvent is distilled off
FILTRATION
Type
FILTRATION
Details
The residue is collected by filtration
WASH
Type
WASH
Details
washed with a mixture of n-hexane and diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=C(NCC2=CC=C(OC(CO)C)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.